molecular formula C9H8N2O2 B8045595 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1956354-70-3

6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B8045595
CAS No.: 1956354-70-3
M. Wt: 176.17 g/mol
InChI Key: JIHLPTSYTFXIBB-UHFFFAOYSA-N
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Description

6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is an intriguing compound within the domain of heterocyclic chemistry. Its structure comprises a pyrido oxazine ring, which imbues it with unique chemical and biological properties. The compound's vinyl group further enhances its reactivity, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves a multi-step synthesis One common route starts with the cyclization of an appropriate amino alcohol precursor with an acyl chloride to form the oxazinone ring

Industrial Production Methods: On an industrial scale, the synthesis requires optimized conditions to ensure high yield and purity. This often involves using continuous flow chemistry to control reaction conditions precisely and reduce reaction times. Solvent selection and catalyst efficiency are crucial parameters in optimizing the process.

Chemical Reactions Analysis

Types of Reactions: 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes a variety of chemical reactions, including:

  • Oxidation: The vinyl group can be oxidized to form epoxides or hydroxyl groups.

  • Reduction: Reduction reactions may target the oxazinone ring or the vinyl group.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or m-chloroperbenzoic acid (mCPBA).

  • Reduction: Sodium borohydride (NaBH₄) or hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic bromination.

Major Products: These reactions often yield epoxides, hydroxyl derivatives, reduced forms of the compound, or halogenated analogs, which can further be used in subsequent synthetic steps.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules, especially in the design of new heterocyclic compounds.

Biology: 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives are explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.

Medicine: Preliminary studies suggest that some derivatives might have pharmaceutical potential, such as antimicrobial or anticancer activities.

Industry: In industrial applications, the compound is investigated for use in materials science, particularly in the development of novel polymers and coatings due to its reactive vinyl group.

Mechanism of Action

The mechanisms by which 6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exerts its effects depend largely on its interaction with target molecules:

  • Molecular Targets: Enzymes, nucleic acids, and receptors.

  • Pathways Involved: Modulation of signal transduction pathways, inhibition of enzymatic activity, or interaction with DNA/RNA, influencing gene expression.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-one.

  • 2-Vinyl-3H-quinazolin-4-one.

  • Pyrido[3,2-d][1,3]oxazine.

This compound’s diverse reactivity and potential applications make it a fascinating subject for ongoing research. Its unique structural features offer a gateway to the development of novel materials, drugs, and synthetic methodologies.

Properties

IUPAC Name

6-ethenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-6-3-4-7-9(10-6)11-8(12)5-13-7/h2-4H,1,5H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHLPTSYTFXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235430
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-70-3
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-ethenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956354-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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